molecular formula C14H18BrN5O2 B2527118 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide CAS No. 1203058-47-2

5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2527118
CAS No.: 1203058-47-2
M. Wt: 368.235
InChI Key: TWHCKPJAMJLGPB-UHFFFAOYSA-N
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Description

5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a synthetic compound with a multifaceted role in chemical and pharmaceutical research. Its structure is characterized by a furan ring, a bromine atom, and a carboxamide group, making it a unique molecule with significant potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide typically involves a multistep reaction Initially, the furan ring is brominated to introduce the bromine substituent

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions, including specific solvents, catalysts, and temperature control, to ensure high yield and purity. Process optimization and cost-effective production methods are critical for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide can undergo several types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to their oxidized forms.

  • Reduction: : Reduction of specific moieties within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution at various positions on the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution reagents: : Halogens (Br₂, Cl₂), alkylating agents (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide has diverse applications in scientific research, including:

  • Chemistry: : Utilized as a reagent in organic synthesis to develop new compounds with potential biological activity.

  • Biology: : Studied for its interactions with biological macromolecules, aiding in the understanding of biochemical pathways.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects and drug development.

  • Industry: : Applied in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action for 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The compound’s effects are mediated through its binding affinity and the subsequent biochemical changes it induces.

Comparison with Similar Compounds

When compared to other similar compounds, 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include:

  • N-(2-(2-Methylpyrimidin-4-ylamino)ethyl)furan-2-carboxamide

  • 6-Ethylamino-2-methylpyrimidin-4-yl compounds: These compounds share structural elements but differ in specific functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN5O2/c1-3-16-12-8-13(20-9(2)19-12)17-6-7-18-14(21)10-4-5-11(15)22-10/h4-5,8H,3,6-7H2,1-2H3,(H,18,21)(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHCKPJAMJLGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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